dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole is a complex organic compound that features both an indole ring and a substituted butanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the indole ring, which can be achieved through Fischer indole synthesis or other methods. The butanedioate moiety can be introduced via esterification reactions. The final step often involves coupling the indole ring with the substituted butanedioate under specific conditions, such as using a base catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to maintain consistent reaction conditions and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole exerts its effects involves interactions with various molecular targets. The indole ring can interact with biological receptors, while the butanedioate moiety may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: Shares the dimethyl ester functionality but lacks the indole ring.
Indole-3-acetic acid: Contains the indole ring but has different substituents.
Uniqueness
Dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole is unique due to its combination of an indole ring and a substituted butanedioate moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions and interact with biological targets, making it a compound of great interest for further research and development.
Properties
CAS No. |
107619-05-6 |
---|---|
Molecular Formula |
C16H20N2O5 |
Molecular Weight |
320.34 g/mol |
IUPAC Name |
dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole |
InChI |
InChI=1S/C8H13NO5.C8H7N/c1-4(10)5(7(11)13-2)6(9)8(12)14-3;1-2-4-8-7(3-1)5-6-9-8/h5-6H,9H2,1-3H3;1-6,9H/t5?,6-;/m0./s1 |
InChI Key |
SGVVZZSCFPMVDF-PQAGPIFVSA-N |
Isomeric SMILES |
CC(=O)C([C@@H](C(=O)OC)N)C(=O)OC.C1=CC=C2C(=C1)C=CN2 |
Canonical SMILES |
CC(=O)C(C(C(=O)OC)N)C(=O)OC.C1=CC=C2C(=C1)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.